Pyrimidine

Description

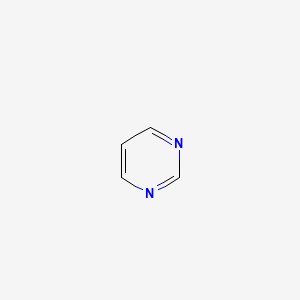

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPWVGJYEJSRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

190201-51-5 | |

| Record name | Pyrimidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190201-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1051228 | |

| Record name | Pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid | |

| Record name | Pyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

12.9 [mmHg] | |

| Record name | Pyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

289-95-2, 25247-63-6 | |

| Record name | Pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025247636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CXK5Q32L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22 °C | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrimidine: Structure, Properties, and Metabolic Pathways

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pyrimidine scaffold is fundamental. As a core component of nucleic acids and a versatile pharmacophore, its structural characteristics, physicochemical properties, and metabolic fate are of paramount importance in various fields of study, from molecular biology to medicinal chemistry. This guide provides a detailed overview of the this compound structure, its numbering convention, key physicochemical data, and the intricate signaling pathways governing its synthesis and degradation.

Core Structure and Numbering Convention

This compound is a heterocyclic aromatic organic compound similar to pyridine.[1][2] It consists of a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 3.[3][4] This arrangement classifies this compound as a diazine.[3] The presence of the electronegative nitrogen atoms makes the this compound ring π-deficient, which significantly influences its chemical reactivity.[1][5] Specifically, the 2-, 4-, and 6-positions are electron-deficient, rendering them susceptible to nucleophilic attack, while the 5-position is less electron-deficient and can undergo electrophilic substitution under certain conditions.[5]

The standard numbering of the this compound ring begins at one of the nitrogen atoms and proceeds around the ring to give the second nitrogen atom the lowest possible number (position 3).[6][7] This convention is crucial for unambiguously identifying substituted pyrimidines, which include the nucleobases cytosine, thymine, and uracil.[2][4]

Physicochemical Properties

The physicochemical properties of this compound are critical for its biological function and its utility in drug design. It is a colorless, crystalline solid at room temperature with a characteristic aromatic odor.[5][8] A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄N₂[5] |

| Molar Mass | 80.088 g/mol [5] |

| Melting Point | 20-22 °C[5][9] |

| Boiling Point | 123-124 °C[5] |

| Density | 1.016 g/cm³[8] |

| Appearance | Colorless crystalline solid[5][8] |

| Solubility in Water | Moderately soluble (approx. 41 g/L at 20°C)[8] |

| pKa (protonated form) | 1.23[1] |

Table 2: Crystal Structure Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P n a 2₁[9] |

| a | 11.7036 Å[9] |

| b | 9.5020 Å[9] |

| c | 3.8171 Å[9] |

| α | 90.00°[9] |

| β | 90.00°[9] |

| γ | 90.00°[9] |

Experimental Protocols for Structural Determination

The precise structure and properties of this compound have been elucidated through a variety of experimental techniques. While detailed, step-by-step protocols are specific to individual research publications, the principles of the key methodologies are outlined here.

-

Rotational Spectroscopy: This technique provides highly accurate measurements of the moments of inertia of a molecule, from which precise bond lengths and angles can be derived. The pure rotational spectrum of this compound and its isotopologues has been studied in the millimeter-wave region to determine its semi-experimental equilibrium structure.[10][11] The process involves measuring the frequencies of absorbed radiation that induce transitions between rotational energy levels of the molecule in the gas phase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms in a molecule.[9] For this compound, NMR provides information on the chemical shifts and coupling constants of the protons and carbons in the ring, confirming its aromatic nature and the positions of the nitrogen atoms.[12] The sample is dissolved in a suitable solvent and placed in a strong magnetic field, and the response of the atomic nuclei to radiofrequency pulses is measured.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13] The vibrational modes of the this compound ring and its C-H bonds produce a characteristic spectrum that can be used for structural confirmation.

-

X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, the precise positions of each atom in the crystal lattice can be determined, yielding accurate bond lengths and angles.[9]

Metabolic Signaling Pathways

This compound metabolism is a critical cellular process involving the synthesis of this compound nucleotides from simple precursor molecules (de novo synthesis), their breakdown into simpler compounds (catabolism), and the recycling of pre-existing bases (salvage pathway).[14]

The de novo pathway synthesizes this compound nucleotides from bicarbonate, aspartate, and glutamine.[14] This energy-intensive process is tightly regulated to meet cellular demands.[14] The initial and rate-limiting step is the formation of carbamoyl phosphate, catalyzed by carbamoyl phosphate synthetase II (CPS II).[14][15] The pathway proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), which is the precursor for other this compound nucleotides like UTP and CTP.[15][16]

This compound degradation breaks down cytosine, uracil, and thymine into water-soluble, non-toxic metabolites that can be excreted or utilized in other metabolic pathways.[14] Unlike purine catabolism, which produces the less soluble uric acid, this compound breakdown yields β-amino acids (β-alanine from cytosine and uracil; β-aminoisobutyrate from thymine), ammonia, and CO₂.[17][18] The rate-limiting step in this pathway is catalyzed by dihydrothis compound dehydrogenase (DPD).[19]

This guide serves as a foundational resource for professionals engaged in research and development involving pyrimidines. The provided data and diagrams offer a concise yet comprehensive overview of the core structural and metabolic aspects of this vital class of heterocyclic compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Definition, Bases & Structure - Lesson | Study.com [study.com]

- 3. researchgate.net [researchgate.net]

- 4. microbenotes.com [microbenotes.com]

- 5. scialert.net [scialert.net]

- 6. quora.com [quora.com]

- 7. Nucleotide Numbering [www2.tulane.edu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Molecular structure determination: Equilibrium structure of this compound (m-C4H4N2) from rotational spectroscopy (re SE) and high-level ab initio calculation (re) agree within the uncertainty of experimental measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 15. davuniversity.org [davuniversity.org]

- 16. This compound Biosynthesis | PPTX [slideshare.net]

- 17. This compound metabolism - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

The Dawn of the Genome: A Technical Guide to the Discovery of Pyrimidine Bases

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discoveries of the pyrimidine bases—cytosine, thymine, and uracil—the core components of nucleic acids. We will explore the historical context, the key scientific figures, and the fundamental experimental methodologies that paved the way for understanding the chemical basis of heredity. This document is intended for professionals in the fields of life sciences and drug development who require a deep understanding of the origins of molecular biology.

Historical Context: From "Nuclein" to Nucleic Acids

The journey to identifying the constituents of genetic material began with the work of Swiss physician Friedrich Miescher, who in 1869 isolated a phosphorus-rich substance from the nuclei of white blood cells, which he termed "nuclein".[1] Initially, this substance was thought to be a protein. However, it was the pioneering work of German biochemist Albrecht Kossel that systematically dissected "nuclein" into its protein and non-protein (nucleic acid) components.[2][3] Kossel's meticulous chemical analysis of nucleic acids between 1885 and 1901 led to the identification of the five primary nucleobases, for which he was awarded the Nobel Prize in Physiology or Medicine in 1910.[2][4]

Discovery and Isolation of the this compound Bases

Albrecht Kossel and his students employed acid hydrolysis to break down nucleic acids, sourced primarily from calf thymus and yeast, into their constituent parts.[2][5] This process cleaves the N-glycosidic bonds linking the bases to the sugar-phosphate backbone, allowing for their separation and characterization.[6] The this compound bases, with their single-ring structure, proved more challenging to isolate than the double-ringed purines due to the greater stability of their glycosidic bonds, requiring harsher hydrolysis conditions.[6][7]

Key Discoveries: A Summary

The foundational discoveries of the this compound bases are summarized below.

| Nucleobase | Discoverer(s) | Year of Isolation | Source Material(s) | Key Method |

| Thymine | Albrecht Kossel & Albert Neumann | 1893 | Calf Thymus Glands | Acid Hydrolysis |

| Cytosine | Albrecht Kossel & Albert Neumann | 1894 | Calf Thymus Glands | Acid Hydrolysis |

| Uracil | Alberto Ascoli (student of Kossel) | 1901 | Yeast Nucleic Acid | Acid Hydrolysis |

Table 1: Summary of the initial isolation of this compound nucleobases.[2][4][5][8]

Below is a diagram illustrating the timeline of these pivotal discoveries in the context of nucleic acid research.

Experimental Protocols: A Generalized Approach

While the precise, step-by-step protocols from the original 19th-century publications are not fully detailed in modern accessible sources, it is possible to reconstruct a generalized workflow based on the chemical principles of nucleic acid hydrolysis known at the time.[6][7][9] The core of the methodology was the differential hydrolysis of the glycosidic bonds to release the bases.

Generalized Experimental Workflow for this compound Isolation

The following protocol represents a logical reconstruction of the steps likely employed by Kossel's laboratory.

Objective: To isolate and purify this compound bases from biological tissue.

Materials:

-

Biological Source (e.g., Calf Thymus Glands)

-

Dilute Alkali (e.g., NaOH solution)

-

Mineral Acids (e.g., Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄))

-

Reagents for precipitation/crystallization (e.g., Ethanol, Silver Nitrate, Picric Acid)

Methodology:

-

Step 1: Preparation of "Nuclein" (Nucleoprotein Complex)

-

Mince and homogenize the source tissue (e.g., calf thymus).

-

Perform a series of washes and precipitations to remove lipids and soluble proteins.

-

Isolate the cell nuclei, which contain the bulk of the "nuclein".

-

-

Step 2: Isolation of Nucleic Acid

-

Treat the "nuclein" preparation with a dilute alkali or use enzymatic digestion (e.g., with pepsin) to hydrolyze and remove the protein (histone) component.

-

Precipitate the freed nucleic acid from the solution using ethanol or by acidification.

-

-

Step 3: Acid Hydrolysis of Nucleic Acid

-

Suspend the purified nucleic acid in a mineral acid solution (e.g., HCl).

-

Heat the mixture under reflux. Harsher conditions (higher acid concentration and prolonged heating) are required to cleave the stable N-glycosidic bonds of pyrimidines compared to purines.[7] This step breaks the nucleic acid polymer into a mixture of its constituents: purine bases, this compound bases, deoxyribose/ribose sugar, and phosphoric acid.

-

-

Step 4: Separation and Purification of this compound Bases

-

Purine Removal: Purines (adenine and guanine) can be selectively precipitated first from the hydrolysate using reagents like silver nitrate, leaving the pyrimidines in solution.

-

This compound Isolation: Isolate the this compound bases from the remaining solution. This would have involved a series of fractional crystallization or precipitation steps. Specific precipitating agents, such as picric acid, were often used in classical organic chemistry to form crystalline salts (picrates) of nitrogenous bases, which could then be purified and the free base regenerated.

-

Characterization: The identity and purity of the isolated crystalline compounds would be confirmed using the analytical methods of the era, primarily elemental analysis (to determine the empirical formula, e.g., C₄H₅N₃O for cytosine) and basic chemical reactivity tests.

-

The logical flow of this generalized protocol is visualized in the diagram below.

Conclusion and Significance

The discovery and isolation of thymine, cytosine, and uracil by Albrecht Kossel and his colleagues were monumental achievements in biochemistry.[5][8][10] Their work provided the fundamental chemical vocabulary—the letters A, G, C, T, and U—that would be essential for deciphering the structure of DNA and the nature of the genetic code decades later.[4] For drug development professionals, understanding this foundational chemistry is critical, as many therapeutic agents, particularly in oncology and virology, are nucleobase analogs designed to interfere with nucleic acid synthesis and function. The meticulous and rigorous analytical chemistry performed by these early pioneers laid the groundwork for the entire field of molecular biology and continues to inform modern genomic and therapeutic research.

References

- 1. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celebrating an unsung hero of genomics: how Albrecht Kossel saved bioinformatics from a world of hurt — ACGT [acgt.me]

- 3. Albrecht Kossel | Nobel Prize, Physiology/Medicine & Biochemistry | Britannica [britannica.com]

- 4. From poop to pus: Friedrich Miescher, Albrecht Kossel and the discovery of DNA — Genetics Unzipped [geneticsunzipped.com]

- 5. anec.org [anec.org]

- 6. Hydrolysis of N-Glycosidic Bonds [tud.ttu.ee]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Thymine - Wikipedia [en.wikipedia.org]

- 9. Nucleic acid hydrolysis - WikiLectures [wikilectures.eu]

- 10. Measurement of urinary this compound bases and nucleosides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

De Novo Pyrimidine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Pathway, Experimental Methodologies, and Therapeutic Targeting

This technical guide provides a comprehensive overview of the de novo pyrimidine biosynthesis pathway, a fundamental metabolic process essential for the synthesis of nucleotide building blocks for DNA and RNA. This pathway's heightened activity in proliferating cells, such as cancer cells and activated lymphocytes, establishes it as a critical target for therapeutic intervention. This document details the enzymatic steps, regulatory mechanisms, quantitative kinetic data, and experimental protocols relevant to researchers, scientists, and professionals in drug development.

The De Novo this compound Biosynthesis Pathway: An Overview

The de novo synthesis of pyrimidines is a highly conserved metabolic pathway that constructs the this compound ring from simple precursors: bicarbonate, aspartate, and glutamine. This process is energetically demanding, requiring ATP, and is meticulously regulated to meet cellular nucleotide demands. In mammals, the first three enzymatic activities and the last two are carried out by large multifunctional proteins, offering advantages in substrate channeling and coordinated regulation.

The pathway commences with the formation of carbamoyl phosphate and culminates in the synthesis of uridine monophosphate (UMP), the precursor for all other this compound nucleotides, including cytidine triphosphate (CTP) and thymidine triphosphate (dTTP).

Enzymatic Steps of the Pathway

The de novo this compound biosynthesis pathway consists of six core enzymatic reactions:

-

Carbamoyl Phosphate Synthesis: The pathway is initiated by the cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPSII) , which catalyzes the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This is the primary regulated and rate-limiting step in mammalian this compound biosynthesis.[1]

-

Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate. In bacteria, this is the key regulatory step.[2]

-

Ring Closure to Dihydroorotate: Dihydroorotase (DHOase) facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.

-

Oxidation to Orotate: Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme, catalyzes the oxidation of dihydroorotate to orotate. This is the only mitochondrial step in this pathway.

-

Formation of Orotidine Monophosphate (OMP): Orotate Phosphoribosyltransferase (OPRT) transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming the first nucleotide of the pathway, orotidine 5'-monophosphate (OMP).

-

Decarboxylation to Uridine Monophosphate (UMP): OMP Decarboxylase (ODCase) catalyzes the decarboxylation of OMP to yield uridine 5'-monophosphate (UMP).

In mammals, CPSII, ATCase, and DHOase are domains of a single multifunctional protein called CAD . Similarly, OPRT and OMP decarboxylase are domains of the bifunctional enzyme UMP synthase (UMPS) .

Pathway Visualization

The following diagram illustrates the sequential steps of the de novo this compound biosynthesis pathway.

Caption: The de novo this compound biosynthesis pathway.

Regulation of De Novo this compound Biosynthesis

The pathway is tightly regulated to ensure a balanced supply of this compound nucleotides while preventing their over-accumulation. Regulation occurs primarily at the level of enzyme activity through allosteric feedback inhibition and activation.

-

Carbamoyl Phosphate Synthetase II (CPSII): As the committed step in mammals, CPSII is a major regulatory point. It is allosterically activated by ATP and PRPP, signaling energy and precursor availability. Conversely, it is subject to feedback inhibition by the downstream product, uridine triphosphate (UTP).[1]

-

Aspartate Transcarbamoylase (ATCase): In prokaryotes, ATCase is the primary regulatory enzyme. It is inhibited by the final product of the pathway, cytidine triphosphate (CTP), and activated by ATP. This allows for cross-talk between purine and this compound synthesis, balancing the nucleotide pools.

-

CTP Synthetase (CTPS): The conversion of UTP to CTP is catalyzed by CTP synthetase. This enzyme is regulated by feedback inhibition by its product, CTP, ensuring appropriate levels of cytidine nucleotides.[1] In humans, there are two isoforms, CTPS1 and CTPS2, which can form hetero-oligomers, suggesting a complex regulatory interplay.[3][4]

The following diagram illustrates the key regulatory inputs on the pathway.

Caption: Allosteric regulation of this compound biosynthesis.

Quantitative Data: Enzyme Kinetics

The following table summarizes available kinetic parameters for the key enzymes of the human de novo this compound biosynthesis pathway. These values are essential for computational modeling of metabolic flux and for the design and evaluation of enzyme inhibitors.

| Enzyme | Substrate(s) | K_m_ (µM) | V_max_ (various units) | k_cat_ (s⁻¹) | Reference(s) |

| Carbamoyl Phosphate Synthetase II (CPSII) | Bicarbonate | 1400 | - | - | [5] |

| NH₃ (at low ATP) | 26 | - | - | [5] | |

| NH₃ (at high ATP) | 166 | - | - | [5] | |

| Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate | Data not available for human enzyme | - | - | |

| Aspartate | Data not available for human enzyme | - | - | ||

| Dihydroorotase (DHOase) | Carbamoyl Aspartate | Data not available for human enzyme | - | - | |

| Dihydroorotate | Data not available for human enzyme | - | - | ||

| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | ~30 | ~1.8 µmol/min/mg | - | [6][7][8] |

| Decylubiquinone | ~10 | - | - | [6][7][8] | |

| Orotate Phosphoribosyltransferase (OPRT) | Orotate | Data not available for human enzyme | - | - | |

| PRPP | Data not available for human enzyme | - | - | ||

| OMP Decarboxylase (ODCase) | OMP | ~1-5 | - | ~39 | [9] |

| CTP Synthetase 1 (CTPS1) | UTP | ~200-400 | - | - | |

| ATP | ~200-500 | - | - | ||

| Glutamine | ~200-500 | - | - | ||

| CTP Synthetase 2 (CTPS2) | UTP | ~200-400 | - | - | |

| ATP | ~200-500 | - | - | ||

| Glutamine | ~200-500 | - | - |

Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, buffer composition). The data presented here are compiled from various sources and should be considered as approximate values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the de novo this compound biosynthesis pathway.

Dihydroorotate Dehydrogenase (DHODH) Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of DHODH.

Principle: The activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator. DHODH catalyzes the oxidation of dihydroorotate to orotate, and the electrons generated are transferred to DCIP, causing its reduction and a decrease in absorbance at 600 nm. The rate of this absorbance decrease is proportional to DHODH activity.

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% (v/v) Triton X-100

-

Dihydroorotate (DHO) solution

-

Decylubiquinone solution

-

2,6-dichloroindophenol (DCIP) solution

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 600 nm

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of the test inhibitor in assay buffer/DMSO.

-

Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.

-

Add the recombinant human DHODH enzyme to all wells except for the blank.

-

Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate mixture to all wells.

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode, taking readings every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Caption: Workflow for a DHODH enzyme activity assay.

Measurement of Nucleotide Pools by HPLC

This protocol outlines a method for the extraction and quantification of intracellular this compound nucleotide pools using high-performance liquid chromatography (HPLC).

Principle: Cellular metabolites are extracted, and the nucleotide components are separated by anion-exchange or reverse-phase HPLC and quantified by UV absorbance.

Materials:

-

Cultured cells or tissue samples

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Chilled extraction solution (e.g., 60% methanol or perchloric acid)

-

Sonicator

-

Centrifuge

-

Nitrogen evaporator

-

HPLC system with a suitable column (e.g., Partisil 10 SAX) and UV detector

Procedure:

-

Cell Harvesting and Extraction:

-

Rapidly wash cultured cells with ice-cold PBS.

-

Add the chilled extraction solution to the cell pellet or plate.

-

Incubate at -20°C for 30 minutes.

-

Sonicate the samples in an ice bath to ensure complete cell lysis.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation:

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the dried residue in the initial mobile phase of the HPLC.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Separate the nucleotides using an appropriate gradient elution program.

-

Detect the nucleotides by monitoring the UV absorbance at 254 nm and 280 nm.

-

-

Quantification:

-

Identify and quantify the individual nucleotide peaks by comparing their retention times and peak areas to those of known standards.

-

Caption: Workflow for nucleotide pool analysis by HPLC.

Therapeutic Targeting and Drug Development

The critical role of de novo this compound biosynthesis in cell proliferation has made it an attractive target for the development of anticancer and immunosuppressive drugs. Several clinically approved drugs and numerous investigational agents target key enzymes in this pathway.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH has been a major focus for drug development.

-

Leflunomide: An immunosuppressive drug used in the treatment of rheumatoid arthritis, which is metabolized to its active form, teriflunomide, a potent DHODH inhibitor.

-

Brequinar: An investigational anticancer agent that potently inhibits DHODH.

-

-

Other Enzyme Inhibitors:

-

5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that, once metabolized, inhibits thymidylate synthase, an enzyme downstream of the de novo pathway that is essential for dTTP synthesis.

-

The development of novel inhibitors targeting different enzymes in the pathway remains an active area of research, with the goal of achieving greater efficacy and selectivity against cancer cells and other proliferative diseases.

Conclusion

The de novo this compound biosynthesis pathway is a cornerstone of cellular metabolism, providing the essential building blocks for nucleic acid synthesis. Its tight regulation and critical role in proliferating cells underscore its importance as a therapeutic target. This guide has provided a detailed overview of the pathway's biochemistry, quantitative enzyme kinetics, and key experimental methodologies. A thorough understanding of these aspects is paramount for researchers and drug development professionals seeking to exploit this pathway for the treatment of human diseases. Continued investigation into the intricate regulatory networks and the development of next-generation inhibitors hold significant promise for future therapeutic advancements.

References

- 1. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]

- 3. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Protein production, kinetic and biophysical characterization of three human dihydroorotate dehydrogenase mutants associated with Miller syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of OMP Decarboxylation in Orotidine 5′-Monophosphate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to Pyrimidine Derivatives from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of pyrimidine derivatives, a class of heterocyclic compounds fundamental to life and rich in pharmacological potential. This compound scaffolds are cornerstones of nucleic acids and are found in a diverse array of natural products with significant therapeutic activities. This document details their origins in marine, plant, and microbial kingdoms, presenting quantitative data, comprehensive experimental protocols for their isolation and characterization, and visualizations of their engagement with key biological pathways.

This compound Derivatives from Marine Organisms: The Untapped Depths

The marine environment is a prolific source of structurally unique and biologically active secondary metabolites, including a variety of this compound derivatives. Marine sponges, in particular, have yielded a number of promising compounds.

Featured Organism: Monanchora arbuscula

The marine sponge Monanchora arbuscula has been identified as a source of novel this compound alkaloids with potent anti-parasitic properties.

Key this compound Derivatives

Notable this compound derivatives isolated from Monanchora arbuscula include monalidine A and arbusculidine A .[1][2][3][4][5][6]

Quantitative Bioactivity Data

The isolated this compound alkaloids from Monanchora arbuscula have demonstrated significant in vitro activity against various parasites.

| Compound | Target Organism | Bioactivity (IC₅₀) | Reference |

| Monalidine A | Leishmania infantum | ~2-4 µM | [3] |

| Batzelladine D | Leishmania infantum | ~2-4 µM | [3] |

| Norbatzelladine L | Leishmania infantum | ~2-4 µM | [3] |

Experimental Protocol: Isolation and Characterization of this compound Alkaloids from Monanchora arbuscula

This protocol outlines the general methodology for the isolation and characterization of this compound alkaloids from marine sponges, based on HPLC-UV-ELSD-MS-guided fractionation.[1][2][5]

1.4.1. Extraction:

-

Lyophilize the collected sponge material.

-

Perform exhaustive extraction of the dried biomass with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

Combine the extracts and partition them between water (H₂O) and CH₂Cl₂.

-

Further partition the aqueous layer against n-butanol (n-BuOH).

-

Concentrate the n-BuOH fraction, which typically contains the polar alkaloids.

1.4.2. HPLC-Guided Fractionation:

-

Subject the active n-BuOH extract to reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Use a C18 column with a gradient elution system, for example, from 95:5 H₂O/acetonitrile (ACN) with 0.1% formic acid to 100% ACN with 0.1% formic acid.

-

Monitor the elution using UV, evaporative light scattering detection (ELSD), and mass spectrometry (MS) to identify fractions containing compounds with the characteristic this compound scaffold.

1.4.3. Purification:

-

Collect the fractions containing the compounds of interest.

-

Perform further purification of these fractions using semi-preparative or analytical HPLC with isocratic or shallow gradient elution conditions to yield pure compounds.

1.4.4. Structure Elucidation:

-

Characterize the purified compounds using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to determine their planar structures and stereochemistry.[7]

Experimental Workflow

This compound Glycosides from Plants: A Focus on Vicia faba

The plant kingdom is a rich reservoir of this compound derivatives, often in the form of glycosides. Faba beans (Vicia faba) are a well-studied source of the this compound glycosides vicine and convicine.

Key this compound Derivatives

The primary this compound derivatives in Vicia faba are the glycosides vicine and convicine .[8] Their aglycones, divicine and isouramil , respectively, are the bioactive molecules responsible for the condition known as favism.[9]

Quantitative Data

The concentration of vicine and convicine can vary depending on the faba bean cultivar and growing conditions.

| Compound | Cultivar | Concentration (mg/g dry matter) | Reference |

| Vicine | 'Kontu' | 5.2 - 7.6 | [8] |

| Convicine | 'Kontu' | 2.1 - 3.6 | [8] |

Experimental Protocol: Extraction and Quantification of Vicine and Convicine from Vicia faba

This protocol details a robust method for the extraction and quantification of vicine and convicine from faba bean flour using HPLC-UV.[1][2][8][10]

2.3.1. Sample Preparation:

-

Mill faba bean seeds into a fine powder.

-

Accurately weigh approximately 0.5 g of the flour into a centrifuge tube.

2.3.2. Extraction:

-

Add 10 mL of distilled water to the flour.

-

Vortex the mixture thoroughly.

-

Incubate in a water bath at 90°C for 3.5 hours with intermittent shaking.

-

Alternatively, use a 7% perchloric acid solution for extraction at room temperature.[10]

-

Centrifuge the mixture to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.3.3. HPLC-UV Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with a solution of 0.1% formic acid in water.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV detector set at 274 nm.

-

Quantification: Use external standards of purified vicine and convicine to create a calibration curve for accurate quantification.

Signaling Pathway: Mechanism of Favism

The toxicity of vicine and convicine is linked to a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[9][11] The aglycones, divicine and isouramil, produced by the hydrolysis of vicine and convicine, induce oxidative stress in red blood cells. In individuals with G6PD deficiency, the pentose phosphate pathway is impaired, leading to insufficient levels of NADPH and reduced glutathione (GSH). This renders the red blood cells highly susceptible to oxidative damage, resulting in hemolysis.

Microbial Production of this compound Nucleosides: The Power of Fermentation

Microorganisms, particularly bacteria, are powerful biocatalysts for the production of various valuable compounds, including this compound nucleosides. Metabolic engineering of strains like Bacillus subtilis has enabled high-yield production of these fundamental building blocks.

Featured Organism: Bacillus subtilis

Bacillus subtilis is a well-characterized, non-pathogenic bacterium that is widely used in industrial biotechnology for the production of enzymes and other biochemicals. Its genetic tractability makes it an ideal candidate for metabolic engineering to overproduce this compound nucleosides.[12][13]

Key this compound Derivatives

The primary products of microbial fermentation are the fundamental this compound nucleosides, such as uridine and cytidine , and their purine counterparts like inosine .[13][14][15]

Quantitative Data

Metabolic engineering strategies have led to significant improvements in the production titers of nucleosides.

| Product | Engineered Strain | Titer (g/L) | Reference |

| Inosine | Engineered Bacillus subtilis | 25.81 ± 1.23 | [13][14] |

Experimental Protocol: Metabolic Engineering and Fermentation of Bacillus subtilis for Nucleoside Production

This protocol provides a general framework for the metabolic engineering and fermentation of B. subtilis for enhanced nucleoside production.

3.4.1. Strain Engineering:

-

Target Identification: Use in silico metabolic modeling to identify key genes for modification. This often includes genes in the central carbon metabolism and the this compound biosynthesis pathway.[13]

-

Gene Knockout: Delete genes responsible for the degradation of the target nucleoside or for competing metabolic pathways. For example, knockout of purA can block the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), redirecting flux towards inosine.[13]

-

Gene Overexpression: Overexpress key enzymes in the biosynthesis pathway to increase metabolic flux towards the desired product.

-

Promoter Engineering: Replace native promoters with stronger, inducible promoters to enhance the expression of key biosynthetic genes.

3.4.2. Fermentation:

-

Inoculum Preparation: Grow the engineered B. subtilis strain in a suitable seed medium.

-

Bioreactor Fermentation: Transfer the seed culture to a fermenter containing a defined production medium.

-

Process Control: Maintain optimal fermentation parameters such as temperature, pH, and dissolved oxygen.

-

Fed-Batch Strategy: Implement a fed-batch feeding strategy to supply nutrients and maintain high cell density and productivity.

3.4.3. Downstream Processing:

-

Cell Separation: Separate the biomass from the fermentation broth by centrifugation or microfiltration.

-

Purification: Purify the nucleosides from the supernatant using techniques such as ion-exchange chromatography and crystallization.

This compound Biosynthesis Pathway

The de novo this compound biosynthesis pathway is a fundamental metabolic route for the synthesis of this compound nucleotides from simple precursors. This pathway is a key target for metabolic engineering to enhance the production of this compound nucleosides.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantification of vicine and convicine in faba bean seeds using hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-parasitic Guanidine and this compound Alkaloids from the Marine Sponge Monanchora arbuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. DSpace [helda.helsinki.fi]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. In silico-guided metabolic engineering of Bacillus subtilis for efficient biosynthesis of purine nucleosides by blocking the key backflow nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In silico-guided metabolic engineering of Bacillus subtilis for efficient biosynthesis of purine nucleosides by blocking the key backflow nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Pyrimidine Metabolism: Prokaryotes vs. Eukaryotes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine nucleotides are fundamental building blocks for DNA and RNA synthesis, and their metabolic pathways are essential for cellular proliferation and survival. The biosynthesis of pyrimidines occurs through two primary routes: the de novo synthesis pathway, which builds the this compound ring from simple precursors, and the salvage pathway, which recycles pre-existing this compound bases and nucleosides. While the overall enzymatic steps are conserved across prokaryotes and eukaryotes, significant differences exist in the organization of the enzymes, the regulation of the pathways, and their subcellular localization. These distinctions present valuable opportunities for the development of selective antimicrobial and anticancer therapies. This technical guide provides a detailed comparison of this compound metabolism in prokaryotes and eukaryotes, focusing on the core pathways, quantitative differences, and experimental methodologies.

De Novo this compound Biosynthesis

The de novo synthesis of pyrimidines involves the sequential conversion of bicarbonate, aspartate, and glutamine into uridine monophosphate (UMP), the precursor for all other this compound nucleotides.

Key Differences in the De Novo Pathway

A primary distinction between prokaryotes and eukaryotes lies in the organization of the enzymes involved in the initial steps of the pathway. In most bacteria, the enzymes catalyzing the first three steps are encoded by separate genes and function as independent proteins.[1] In contrast, in eukaryotes, these three enzymatic activities—carbamoyl phosphate synthetase II (CPSII), aspartate transcarbamoylase (ATCase), and dihydroorotase (DHOase)—are part of a large, multifunctional polypeptide known as CAD.[2] This fusion of enzymatic activities in eukaryotes is thought to facilitate substrate channeling and enhance catalytic efficiency.

Another significant difference is the primary regulatory step. In bacteria, the pathway is primarily regulated at the level of aspartate transcarbamoylase (ATCase), which is allosterically inhibited by the end-product CTP and activated by ATP.[3] In eukaryotes, the main regulatory point is carbamoyl phosphate synthetase II (CPSII), which is inhibited by UTP and activated by PRPP and ATP.[3]

The fourth enzyme in the pathway, dihydroorotate dehydrogenase (DHODH), also exhibits a key difference in localization. In prokaryotes, it is a cytosolic enzyme, while in eukaryotes, it is located on the inner mitochondrial membrane, linking this compound biosynthesis to the electron transport chain.[4][5]

The final two steps, catalyzed by orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (OMPDC), are carried out by separate enzymes in most prokaryotes. In eukaryotes, these two activities are present on a single bifunctional protein called UMP synthase.[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the de novo this compound biosynthesis pathways in prokaryotes and eukaryotes, highlighting the differences in enzyme organization and regulation.

This compound Salvage Pathways

The salvage pathways utilize pre-existing this compound bases (uracil, cytosine, thymine) and nucleosides (uridine, cytidine, thymidine) to synthesize nucleotides. These pathways are less energy-intensive than de novo synthesis and are crucial in cells with low or no de novo synthesis capacity.

Key Differences in Salvage Pathways

The complement of salvage pathway enzymes can vary significantly between prokaryotes and eukaryotes, and even among different species within each domain. For example, while many bacteria possess uracil phosphoribosyltransferase (UPRT) to directly convert uracil to UMP, this enzyme is absent in humans, who rely on the sequential action of uridine phosphorylase and uridine kinase.[7]

Thymidine kinase (TK), a key enzyme in thymidine salvage, also shows differences. Prokaryotic and eukaryotic TKs can have different substrate specificities and regulatory properties.[8][9]

Signaling Pathways and Logical Relationships

The following diagrams depict representative this compound salvage pathways in prokaryotes and eukaryotes.

Quantitative Comparison of this compound Metabolism

The following tables summarize available quantitative data for key enzymes and metabolites in the this compound pathways of prokaryotes and eukaryotes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.

Table 1: Comparative Enzyme Kinetics (Km and Vmax)

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Aspartate Transcarbamoylase (ATCase) | E. coli | Aspartate | 5000 | 1.7 x 10^4 | [10] |

| Homo sapiens (part of CAD) | Aspartate | 1300 | - | ||

| Dihydroorotate Dehydrogenase (DHODH) | E. coli | Dihydroorotate | 14 | 18 | [11] |

| Homo sapiens | Dihydroorotate | 11 | 140 | [1] | |

| Orotate Phosphoribosyltransferase (OPRT) | S. cerevisiae | Orotate | 75.5 | - | [12] |

| P. falciparum | Orotate | 9.3 | 2994 | [13] | |

| CTP Synthetase (CTPS) | E. coli | UTP | ~50 | - | [14] |

| Homo sapiens (hCTPS1) | UTP | 270 | 0.034 | [15] | |

| Homo sapiens (hCTPS2) | UTP | 110 | 0.015 | [15] | |

| Uracil Phosphoribosyltransferase (UPRT) | E. coli | Uracil | 5 | - | [16] |

| Thymidine Kinase (TK) | E. coli | Thymidine | 40 | 0.05 | [17] |

| Homo sapiens (TK1) | Thymidine | 1.4 | 26.6 | [18] | |

| Uridine Kinase (UK) | E. coli | Uridine | - | - | [19] |

| Homo sapiens (UCKL-1) | Uridine | - | - | [20] |

Note: Vmax values are highly dependent on enzyme purity and assay conditions and should be compared with caution.

Table 2: Intracellular Metabolite Concentrations

| Metabolite | E. coli (µM) | S. cerevisiae (µM) |

| Carbamoyl Aspartate | ~10-100 | - |

| Dihydroorotate | ~1-10 | - |

| Orotate | ~10-100 | ~1-10 |

| UMP | ~100-1000 | ~100-500 |

| UDP | ~100-1000 | ~100-500 |

| UTP | ~1000-5000 | ~500-2000 |

| CTP | ~500-2000 | ~100-500 |

Note: Metabolite concentrations can vary significantly based on growth conditions and metabolic state.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in this compound metabolism and for analyzing nucleotide pools.

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric)

Principle: This assay measures the formation of N-carbamoyl-L-aspartate from L-aspartate and carbamoyl phosphate. The reaction is stopped, and the product is converted to a colored compound that can be quantified spectrophotometrically.

Materials:

-

Assay Buffer: 50 mM imidazole-acetate buffer, pH 7.0

-

Substrates: L-aspartate, Carbamoyl phosphate

-

Color Reagent A: 1% (w/v) antipyrine in 50% (v/v) sulfuric acid

-

Color Reagent B: 0.8% (w/v) diacetyl monoxime in water

-

Enzyme extract or purified ATCase

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-aspartate, and the enzyme sample.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding carbamoyl phosphate.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding Color Reagent A.

-

Add Color Reagent B.

-

Heat the mixture at 60°C for 60 minutes to allow color development.

-

Cool the samples to room temperature.

-

Measure the absorbance at 466 nm.

-

Calculate the amount of N-carbamoyl-L-aspartate formed using a standard curve.

Dihydroorotate Dehydrogenase (DHODH) Activity Assay (Spectrophotometric)

Principle: This assay measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate by DHODH. The decrease in absorbance of DCIP is monitored over time.[11]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100

-

Substrate: Dihydroorotate

-

Electron Acceptor: 2,6-dichloroindophenol (DCIP)

-

Coenzyme Q (for eukaryotic mitochondrial DHODH)

-

Enzyme extract or purified DHODH

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, DCIP, and Coenzyme Q (if applicable).

-

Add the enzyme sample and pre-incubate for 3 minutes at 37°C.

-

Initiate the reaction by adding dihydroorotate.

-

Immediately monitor the decrease in absorbance at 600 nm for several minutes using a spectrophotometer with a temperature-controlled cuvette holder.

-

Calculate the rate of DCIP reduction using its molar extinction coefficient.

CTP Synthetase (CTPS) Activity Assay (HPLC-based)

Principle: This assay measures the formation of CTP from UTP, ATP, and glutamine. The reaction is stopped, and the nucleotides are separated and quantified by high-performance liquid chromatography (HPLC).

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 20 mM MgCl₂, 1 mM DTT

-

Substrates: UTP, ATP, L-glutamine

-

Activator: GTP

-

Enzyme extract or purified CTPS

-

Quenching solution: Perchloric acid or other suitable acid

-

HPLC system with a suitable anion-exchange or reverse-phase C18 column

Procedure:

-

Prepare a reaction mixture containing assay buffer, UTP, ATP, glutamine, and GTP.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme sample.

-

Incubate for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Neutralize the sample and centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify UTP and CTP.

-

Calculate the amount of CTP produced based on the peak areas and a standard curve.

Analysis of Intracellular Nucleotide Pools by HPLC-MS/MS

Principle: This method allows for the simultaneous quantification of various intracellular nucleotides. Cells are rapidly quenched to halt metabolic activity, followed by extraction of the metabolites. The nucleotides are then separated by HPLC and detected and quantified by tandem mass spectrometry (MS/MS).

Workflow:

Detailed Protocol Outline:

-

Cell Culture and Quenching: Grow cells to the desired density. Rapidly quench metabolism by adding the cell suspension to a cold quenching solution (e.g., -40°C 60% methanol).

-

Metabolite Extraction: Centrifuge the quenched cells and resuspend the pellet in an extraction solvent (e.g., boiling 75% ethanol or a chloroform/methanol/water mixture).

-

Sample Preparation: Centrifuge the extract to pellet cell debris. Collect the supernatant and dry it under vacuum.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for HPLC analysis.

-

HPLC-MS/MS Analysis: Inject the sample onto an HPLC system coupled to a mass spectrometer. Use a suitable chromatographic method (e.g., Hydrophilic Interaction Liquid Chromatography - HILIC) to separate the nucleotides. Detect and quantify the nucleotides using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Data Analysis: Integrate the peak areas for each nucleotide and quantify their concentrations using a standard curve prepared with known amounts of nucleotide standards.

Conclusion

The metabolic pathways for this compound biosynthesis, while fundamentally conserved, exhibit significant and exploitable differences between prokaryotes and eukaryotes. The variations in enzyme structure, pathway regulation, and subcellular localization provide a foundation for the rational design of selective inhibitors. For researchers and drug development professionals, a thorough understanding of these differences, supported by quantitative data and robust experimental methodologies, is paramount for the successful development of novel therapeutics targeting these essential metabolic pathways. This guide serves as a comprehensive resource to facilitate further research and development in this critical area of biochemistry and medicine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Kinetic benefits and thermal stability of orotate phosphoribosyltransferase and orotidine 5'-monophosphate decarboxylase enzyme complex in human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. esrf.fr [esrf.fr]

- 5. Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 7. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 8. CTP synthetase from Escherichia coli: an improved purification procedure and characterization of hysteretic and enzyme concentration effects on kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Orotate phosphoribosyltransferase (yeast) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roles in Binding and Chemistry for Conserved Active Site Residues in the Class 2 Dihydroorotate Dehydrogenase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orotate phosphoribosyltransferase from yeast: studies of the structure of the this compound substrate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 14. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Human Cytidine Triphosphate Synthetase 2 by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mce.biophys.msu.ru [mce.biophys.msu.ru]

- 18. uniprot.org [uniprot.org]

- 19. The Effect of E. coli Uridine-Cytidine Kinase Gene Deletion on Cytidine Synthesis and Transcriptome Analysis [mdpi.com]

- 20. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]

The Pivotal Role of Pyrimidines in the Structural Stability of DNA and RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidines, the single-ringed nitrogenous bases, are fundamental to the structure and function of nucleic acids. This technical guide provides an in-depth exploration of the critical role that cytosine, thymine, and uracil play in the stability of DNA and RNA. We delve into the thermodynamic principles governing nucleic acid stability, present quantitative data on the impact of pyrimidine composition, and offer detailed protocols for key experimental techniques used to assess these properties. Furthermore, we visualize the intricate signaling pathways of this compound metabolism and outline experimental workflows, providing a comprehensive resource for professionals in molecular biology and drug development.

Introduction: The Chemical Foundation of this compound-Mediated Stability

Pyrimidines, along with their double-ringed purine counterparts, form the informational core of the genetic material.[1] The three primary pyrimidines in nucleic acids are cytosine (C), thymine (T), and uracil (U).[1] Cytosine is present in both DNA and RNA, while thymine is exclusively found in DNA, and uracil is characteristic of RNA.[2] This distinction is a cornerstone of the differing stability and function of these two vital macromolecules.

The stability of the DNA double helix and the complex tertiary structures of RNA are dictated by a combination of hydrogen bonding between complementary bases and base-stacking interactions.[3] Pyrimidines participate in the canonical Watson-Crick base pairing, with cytosine forming three hydrogen bonds with guanine (G), and thymine (in DNA) or uracil (in RNA) forming two hydrogen bonds with adenine (A).[3] The higher number of hydrogen bonds in G-C pairs contributes significantly to the greater thermal stability of DNA and RNA regions rich in this pairing.[4]

The Thymine-Uracil Dichotomy: A Tale of Stability and Fidelity

The presence of thymine in DNA instead of uracil is a key evolutionary adaptation for enhanced genetic stability.[5] Thymine is essentially a methylated form of uracil (5-methyluracil). This seemingly minor modification has profound implications:

-

Increased Resistance to Photochemical Damage: Thymine exhibits greater resistance to photochemical mutation compared to uracil, rendering the genetic message in DNA more stable.[5][6]

-

Facilitating DNA Repair: Cytosine can spontaneously deaminate to form uracil, a frequent event that can lead to mutations if uncorrected.[5][7] By utilizing thymine as the designated partner for adenine in DNA, cellular repair mechanisms, such as uracil-DNA glycosylase, can readily identify and excise uracil as a foreign base, ensuring the integrity of the genetic code.[5][7] In RNA, which is a transient molecule, the occasional deamination of cytosine to uracil has less severe long-term consequences.

Quantitative Analysis of this compound Contribution to Nucleic Acid Stability

The stability of DNA and RNA duplexes is quantified by two key thermodynamic parameters: the melting temperature (Tm) and the Gibbs free energy change (ΔG°). The Tm is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands.[8][9] A higher Tm indicates greater stability. The ΔG° represents the free energy change upon duplex formation, with more negative values indicating a more stable duplex.[8]

The following tables summarize the thermodynamic parameters for DNA and RNA duplexes, highlighting the influence of this compound content.

Table 1: Nearest-Neighbor Thermodynamic Parameters for DNA/DNA Duplexes in 1 M NaCl [8]

| Nearest-Neighbor Sequence (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| dAA/dTT | -7.9 | -22.2 | -1.0 |

| dAT/dTA | -7.2 | -20.4 | -0.9 |

| dTA/dAT | -7.2 | -21.3 | -0.6 |

| dCA/dGT | -8.5 | -22.7 | -1.5 |

| dGT/dCA | -8.4 | -22.4 | -1.5 |

| dCT/dGA | -7.8 | -21.0 | -1.3 |

| dGA/dCT | -8.2 | -22.2 | -1.3 |

| dCG/dGC | -10.6 | -27.2 | -2.2 |

| dGC/dCG | -9.8 | -24.4 | -2.3 |

| dGG/dCC | -8.0 | -19.9 | -1.8 |

Table 2: Nearest-Neighbor Thermodynamic Parameters for RNA/RNA Duplexes [3][10]

| Nearest-Neighbor Sequence (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| rAA/rUU | -6.82 | -19.0 | -0.93 |

| rAU/rUA | -5.7 | -15.5 | -0.93 |

| rUA/rAU | -8.1 | -22.6 | -1.10 |

| rCA/rGU | -10.5 | -27.8 | -1.84 |

| rGU/rCA | -10.2 | -26.2 | -2.08 |

| rCU/rGA | -7.6 | -19.2 | -1.66 |

| rGA/rCU | -13.3 | -35.5 | -2.28 |

| rCG/rGC | -8.0 | -19.4 | -1.96 |

| rGC/rCG | -14.2 | -34.9 | -3.42 |

| rGG/rCC | -12.2 | -29.7 | -2.92 |

Table 3: Thermodynamic Parameters of RNA/DNA Hybrids in 100 mM NaCl [11][12]

| Sequence (RNA/DNA) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| r(GCAACG)/d(CGTTGC) | 48.1 | -46.7 | -131.5 | -6.2 |

| r(GCAUGC)/d(GCATGC) | 50.8 | -49.3 | -138.8 | -6.6 |

| r(GUAAUG)/d(CATTAC) | 37.6 | -40.5 | -117.7 | -4.3 |

| r(UAAUUU)/d(AAATTA) | 22.1 | -32.6 | -101.3 | -1.4 |

| r(GGGGGG)/d(CCCCCC) | 65.5 | -55.9 | -152.0 | -9.3 |

Experimental Protocols for Assessing Nucleic Acid Stability

A variety of biophysical techniques are employed to experimentally determine the stability of DNA and RNA. Below are detailed protocols for three common methods.

UV-Vis Spectrophotometry for Melting Temperature (Tm) Analysis

Principle: This technique relies on the hyperchromic effect, where the absorbance of UV light at 260 nm increases as double-stranded DNA or RNA denatures into single strands.[13][14] The temperature at the midpoint of this transition is the Tm.

Methodology:

-

Sample Preparation: Dissolve the purified DNA or RNA in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0) to a final concentration of approximately 0.5-1.0 A260 units.

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Data Acquisition:

-

Place the sample and a reference cuvette containing only the buffer into the spectrophotometer.

-

Equilibrate the samples at a starting temperature (e.g., 25°C).

-

Increase the temperature in controlled increments (e.g., 1°C/minute) while continuously monitoring the absorbance at 260 nm.[6]

-

Continue until the absorbance reaches a plateau at a high temperature (e.g., 95°C), indicating complete denaturation.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

-

The Tm is determined from the first derivative of the melting curve, which corresponds to the peak of the curve.[14]

-

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[15] The secondary structure of DNA and RNA gives rise to characteristic CD spectra, allowing for the detection of conformational changes upon melting or ligand binding.

Methodology:

-

Sample Preparation: Prepare the nucleic acid sample in a low-salt buffer (e.g., 10 mM phosphate buffer) to minimize interference. The concentration should be sufficient to give a measurable signal, typically in the micromolar range.

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the sample over a desired wavelength range (e.g., 200-320 nm).

-

For thermal melts, the CD signal at a specific wavelength (e.g., 220 nm or 270 nm) is monitored as the temperature is increased.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Changes in the CD spectrum can indicate alterations in the nucleic acid's secondary structure.

-

Thermal melting curves can be generated by plotting the CD signal versus temperature, from which a Tm can be determined.

-

Gel Electrophoresis for Stability Assessment

Principle: Gel electrophoresis separates nucleic acid molecules based on their size and conformation.[16][17] The stability of RNA, in particular, can be assessed by observing its integrity on a denaturing gel.

Methodology:

-

Gel Preparation:

-

For RNA analysis, prepare a denaturing agarose gel (e.g., 1.2% agarose with formaldehyde) to prevent the formation of secondary structures.[8]

-

For DNA stability, a standard non-denaturing agarose gel is often sufficient.

-

-

Sample Preparation:

-

For RNA, mix the sample with a denaturing loading buffer (containing formamide and formaldehyde) and heat to 65°C for 15 minutes before loading.

-

For DNA, mix with a standard loading dye.

-

-

Electrophoresis:

-

Load the samples into the wells of the gel.

-

Apply an electric field to separate the nucleic acids.

-

-

Visualization:

-